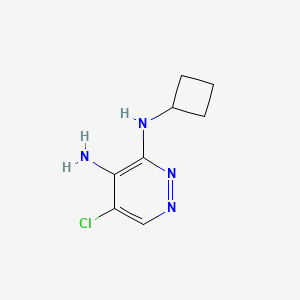
5-Chloro-N3-cyclobutylpyridazine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N3-cyclobutylpyridazine-3,4-diamine is a chemical compound with the molecular formula C8H11ClN4. It is a pyridazine derivative, characterized by the presence of a chlorine atom at the 5th position and a cyclobutyl group attached to the nitrogen at the 3rd position of the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N3-cyclobutylpyridazine-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyridazine-3,4-diamine with cyclobutylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N3-cyclobutylpyridazine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N3-cyclobutylpyridazine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Chloro-N3-cyclobutylpyridazine-3,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-N3-cyclopentylpyridazine-3,4-diamine: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
5-Chloro-N3-cyclopropylpyridazine-3,4-diamine: Similar structure but with a cyclopropyl group.
Uniqueness
5-Chloro-N3-cyclobutylpyridazine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H11ClN4 |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
5-chloro-3-N-cyclobutylpyridazine-3,4-diamine |
InChI |
InChI=1S/C8H11ClN4/c9-6-4-11-13-8(7(6)10)12-5-2-1-3-5/h4-5H,1-3H2,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
GFHTYYVYVJOBDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC2=C(C(=CN=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















